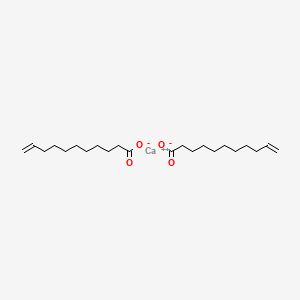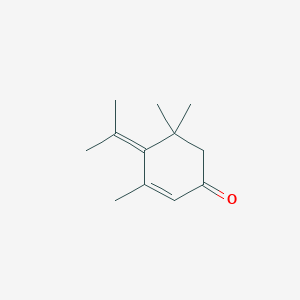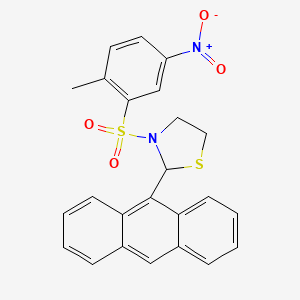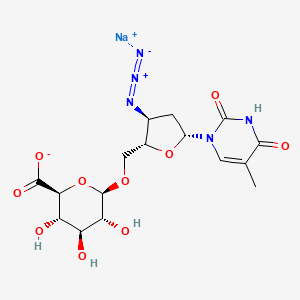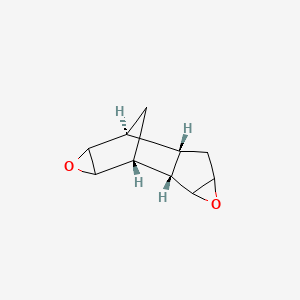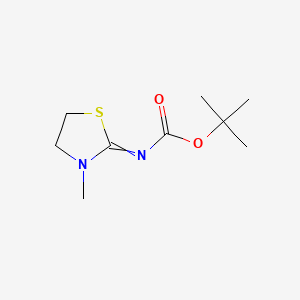
Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) is an organic compound with the molecular formula C9H16N2O2SThis compound is typically found as a white or off-white crystalline powder and has a melting point range of 115-117°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) involves the reaction of tert-butyl carbamate with 3-methyl-2-thiazolidinone under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzymatic activity and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-thiazolidinylidene)carbamate
- tert-Butyl N-(4-methyl-2-thiazolidinylidene)carbamate
- tert-Butyl N-(2-thiazolidinyl)carbamate
Uniqueness
Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of the 3-methyl-2-thiazolidinylidene moiety, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and influences its behavior in various chemical reactions and applications .
Properties
Molecular Formula |
C9H16N2O2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-1,3-thiazolidin-2-ylidene)carbamate |
InChI |
InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)10-7-11(4)5-6-14-7/h5-6H2,1-4H3 |
InChI Key |
KMRYLCHANUSCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C1N(CCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


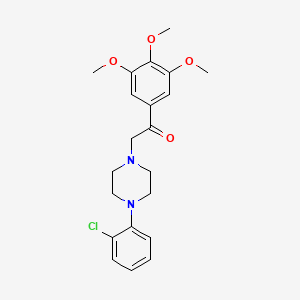
![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)
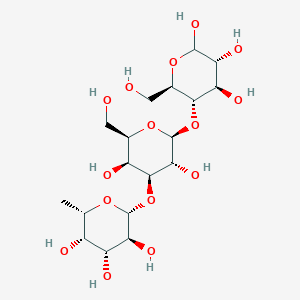
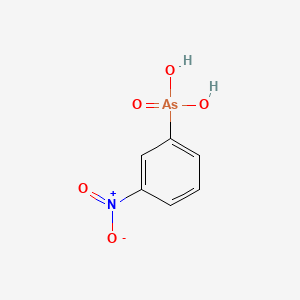
![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)
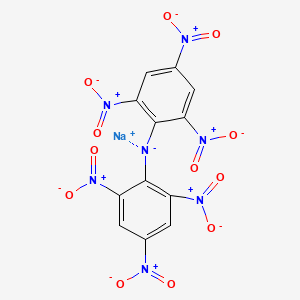
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
